
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol
Übersicht
Beschreibung
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C₁₇H₁₄N₂O . It falls within the class of hydroxypyrimidines and is also known as 4-methyl-2-phenyl-1H-pyrimidin-6-one . The compound’s structure consists of a pyrimidine ring substituted with a methyl group at position 6 and a phenyl group at position 4. The hydroxyl group at position 4 contributes to its classification as a pyrimidin-4-ol.
Synthesis Analysis
The synthesis of This compound can be achieved through various methods. One approach involves the oxidative annulation of anilines, aryl ketones, and DMSO, leading to the formation of 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives, including those similar to 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol, have been researched for their potential anti-inflammatory and analgesic properties. A study by Muralidharan, S. James Raja, and Asha Deepti (2019) synthesized a series of pyrimidine derivatives and tested them for these activities, finding several derivatives with improved anti-inflammatory and analgesic properties (Muralidharan, Raja, & Deepti, 2019).
Chemical Synthesis and Stability
The synthesis and chemical stability of compounds related to this compound have been subjects of study. For example, A. Boulton et al. (1967) investigated the nitrosation of pyrimidine derivatives, providing insights into the chemical pathways and stability of such compounds (Boulton, Hurst, Mcomie, & Tute, 1967).
High-Performance Liquid Chromatography (HPLC) Analysis
Ding Li-hui (2004) studied the separation and determination of pyrimidine derivatives, including this compound, using HPLC methods. This research is significant for the analytical characterization of these compounds (Ding Li-hui, 2004).
Aldose Reductase Inhibition and Antioxidant Activity
A study by C. La Motta et al. (2007) on pyrimidine derivatives demonstrated their potential as aldose reductase inhibitors and showed significant antioxidant properties. These findings suggest therapeutic applications in managing complications related to diabetes and oxidative stress (La Motta et al., 2007).
Pharmacological Applications
P. Verhoest et al. (2012) researched a novel pyrimidine derivative, advancing it into clinical trials for the treatment of cognitive disorders. This highlights the potential therapeutic applications of pyrimidine-based compounds in neurology and psychiatry (Verhoest et al., 2012).
Antimicrobial Activity
Research by J.V.Guna and D.M.Purohit (2012) on pyrimidine derivatives showed some compounds exhibiting moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential use of these compounds in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
Wirkmechanismus
Target of Action
The primary targets of 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol are currently unknown
Mode of Action
It is a hydroxypyrimidine , a class of compounds known to interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound are currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect its action.
Biochemische Analyse
Biochemical Properties
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with hydroxypyrimidine enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . These binding interactions can lead to changes in gene expression, either upregulating or downregulating specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, although the exact nature of these changes can vary.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, indicating a threshold beyond which the compound’s effects become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . Its presence can affect metabolic flux and the levels of various metabolites, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.
Eigenschaften
IUPAC Name |
4-methyl-2-(4-phenylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(20)19-17(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPKFZYDPYZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
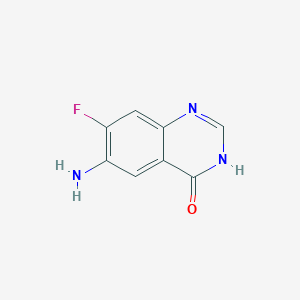
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)

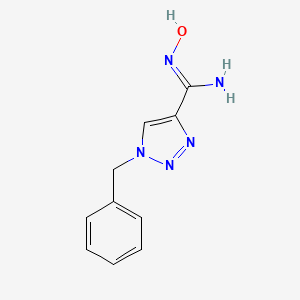
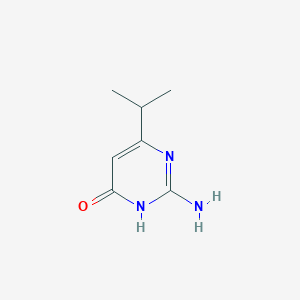
![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)
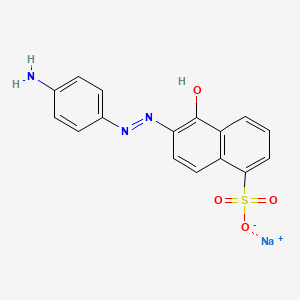
![1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one hydrochloride](/img/structure/B1384329.png)
![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
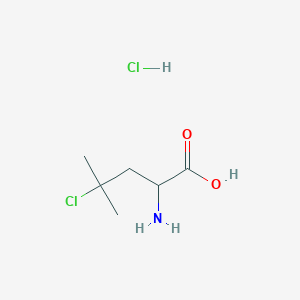
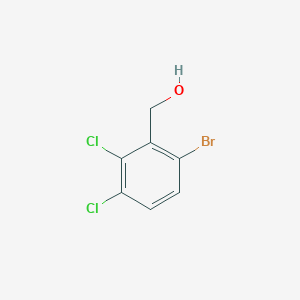
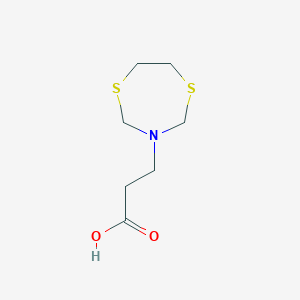
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
